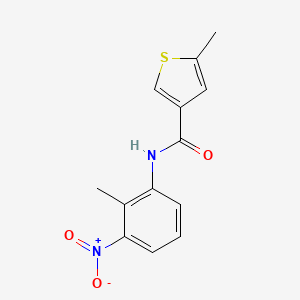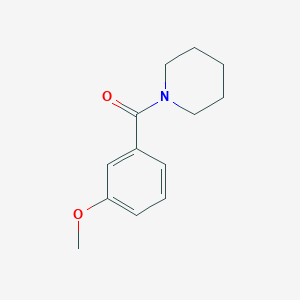![molecular formula C15H17ClF3N5O2S B10970342 2-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10970342.png)
2-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. The systematic name suggests that it contains a thiazole ring, a pyrazole ring, and an amide functional group.
- The compound’s structure consists of the following components:
- A thiazole ring (1,3-thiazole) with three nitrogen atoms and one sulfur atom.
- A pyrazole ring (4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl).
- An amide group (propanoyl) attached to the pyrazole ring.
- The presence of halogens (chlorine and fluorine) and methyl groups adds to its complexity.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I can provide some general insights:
- Thiazole derivatives are often synthesized via cyclization reactions involving thioamides and α-haloketones.
- Pyrazole derivatives can be prepared through condensation reactions between hydrazines and carbonyl compounds.
- Combining these two building blocks could lead to the desired compound.
- Industrial production methods would likely involve scalable processes, but detailed information is scarce.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, I don’t have specific information on this compound’s mechanism of action. understanding its interactions with biological targets would be crucial.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C15H17ClF3N5O2S |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
2-[2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H17ClF3N5O2S/c1-6-10(13(26)23(4)5)27-14(20-6)21-12(25)8(3)24-7(2)9(16)11(22-24)15(17,18)19/h8H,1-5H3,(H,20,21,25) |
InChI Key |
QTUXJSMDOVLGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B10970271.png)
![(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10970276.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970277.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B10970282.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10970290.png)
![2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B10970299.png)
![N-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970304.png)
![3-cyclopentyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10970317.png)
![N-(3-acetylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10970325.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B10970336.png)
![N-cycloheptyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10970337.png)
